The synthesis of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple organic reactions. The general synthetic route can be outlined as follows:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can be described by its IUPAC name and chemical formula:
The molecular weight is calculated to be approximately 310.44 g/mol. The structure features a thiazole ring connected to a cycloheptyl group via a carbamoyl linkage and an acetamide group substituted with a methoxyphenyl moiety.
The compound's structural data can be represented in various formats such as SMILES and InChI:
CC(=O)N(C1=CC=C(C=C1)OC)C(=O)N(C2=CSC=N2)CInChI=1S/C15H18N2O2S2/c1-11(16)17(12-6-8-14(20)19(13(12)18)9-7-10(11)21)5-4-15(22)23/h6-10H,4-5H2,1-3H3,(H,16,18)(H,20,21)(H,22)The compound is expected to undergo various chemical reactions typical for amides and thiazoles. These include:
These reactions are crucial for exploring modifications of the compound that could enhance its biological activity or alter its pharmacokinetic properties.
While specific data on the physical properties of 2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide are scarce, general properties can be inferred based on its structure:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.
This compound holds potential applications in several scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4